3-[(1H-1,2,4-Triazol-5-yl)sulfanyl]-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-[(1H-1,2,4-Triazol-5-yl)sulfanyl]-1,3-dihydro-2H-indol-2-one is a heterocyclic compound that contains both triazole and indole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1H-1,2,4-Triazol-5-yl)sulfanyl]-1,3-dihydro-2H-indol-2-one typically involves the reaction of 1H-1,2,4-triazole-5-thiol with an appropriate indole derivative. One common method involves the use of a nucleophilic substitution reaction where the thiol group of the triazole reacts with a halogenated indole compound under basic conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[(1H-1,2,4-Triazol-5-yl)sulfanyl]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazole or indole rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) are typically employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole or indole derivatives.
Substitution: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
3-[(1H-1,2,4-Triazol-5-yl)sulfanyl]-1,3-dihydro-2H-indol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activities and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(1H-1,2,4-Triazol-5-yl)sulfanyl]-1,3-dihydro-2H-indol-2-one involves its interaction with various molecular targets. The triazole moiety can form hydrogen bonds with biological targets, enhancing its binding affinity. The compound may inhibit specific enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit certain cancer cell lines by interfering with cellular pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds also contain a triazole ring and exhibit similar biological activities.
Indole Derivatives: Compounds like indole-3-carbinol share the indole moiety and have comparable applications in medicinal chemistry.
Uniqueness
3-[(1H-1,2,4-Triazol-5-yl)sulfanyl]-1,3-dihydro-2H-indol-2-one is unique due to the combination of triazole and indole rings in a single molecule. This dual functionality enhances its versatility and potential for diverse applications in various fields.
Conclusion
This compound is a compound of significant interest due to its unique structure and potential applications. Its synthesis, chemical reactivity, and biological activities make it a valuable compound for further research and development in chemistry, biology, medicine, and industry.
Properties
CAS No. |
61631-43-4 |
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Molecular Formula |
C10H8N4OS |
Molecular Weight |
232.26 g/mol |
IUPAC Name |
3-(1H-1,2,4-triazol-5-ylsulfanyl)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H8N4OS/c15-9-8(16-10-11-5-12-14-10)6-3-1-2-4-7(6)13-9/h1-5,8H,(H,13,15)(H,11,12,14) |
InChI Key |
SBVGTDWWXFDYNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)SC3=NC=NN3 |
Origin of Product |
United States |
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